molecular formula C10H7BrN2S B1355561 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 64677-65-2

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B1355561
CAS No.: 64677-65-2
M. Wt: 267.15 g/mol
InChI Key: QAKWJEHBDZIGQO-UHFFFAOYSA-N
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Description

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that features a benzothiazole core substituted with a bromine atom and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine typically involves the alkylation of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol under reflux conditions for about an hour . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides can be added to the alkyne group.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Addition: Products with the alkyne group converted to alkenes or alkanes.

    Oxidation/Reduction: Products with altered oxidation states of the benzothiazole core.

Mechanism of Action

The mechanism of action of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, such as inhibiting bacterial growth by targeting bacterial enzymes or inducing apoptosis in cancer cells by interacting with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWJEHBDZIGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493492
Record name 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64677-65-2
Record name 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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